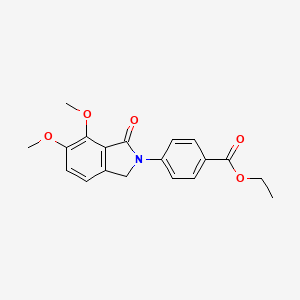

Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate

Description

Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate (CAS: 306957-61-9) is a synthetic organic compound featuring a benzoate ester backbone conjugated to a 6,7-dimethoxy-1-oxoisoindoline moiety. This structure combines an aromatic ester group with a substituted isoindolinone ring, making it a versatile intermediate in pharmaceutical and materials science applications. The dimethoxy substituents on the isoindolinone ring enhance its solubility and stability, while the ethyl ester group contributes to lipophilicity, influencing its pharmacokinetic properties .

Properties

IUPAC Name |

ethyl 4-(4,5-dimethoxy-3-oxo-1H-isoindol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-4-25-19(22)12-5-8-14(9-6-12)20-11-13-7-10-15(23-2)17(24-3)16(13)18(20)21/h5-10H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZSMWVYIQWUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxyisoindolinone and ethyl 4-bromobenzoate.

Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new anticancer, antiviral, and antimicrobial agents.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for various diseases.

Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s isoindolinone moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cell function and signal transduction pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate belongs to a broader class of ethyl benzoate derivatives modified with heterocyclic or aromatic substituents. Below is a detailed comparison with structurally analogous compounds, focusing on functional groups, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Key Findings from Comparative Studies:

Biological Activity: The isoindolinone core in this compound is structurally distinct from pyridazine or isoxazole derivatives (e.g., I-6230, I-6273), which are often associated with kinase or antimicrobial activity. The dimethoxy groups may confer selectivity for enzymes like phosphodiesterases (PDEs) or histone deacetylases (HDACs) . Unlike pyridazine-based analogs, the isoindolinone moiety lacks basic nitrogen atoms, reducing interactions with cytochrome P450 (CYP3A) enzymes. This contrasts with compounds like verapamil, which inhibit both P-glycoprotein (P-gp) and CYP3A .

However, its ester group maintains moderate lipophilicity (logP ~2.5–3.0), comparable to other ethyl benzoate derivatives . In resin-based applications, ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity and conversion rates compared to methacrylate analogs (e.g., 2-(dimethylamino)ethyl methacrylate), suggesting that the target compound’s methoxy groups could similarly enhance stability in polymer matrices .

Toxicological Profile: Ethyl benzoate derivatives generally exhibit low acute toxicity. However, substituents influence metabolic pathways: methylisoxazole groups (I-6273) may undergo oxidative metabolism, while dimethoxyisoindolinones are more resistant to degradation, reducing reactive metabolite formation .

Biological Activity

Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate (CAS No. 879934-84-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound consists of an isoindolinone moiety linked to a benzoate ester group, with methoxy substituents that enhance its chemical reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 341.36 g/mol.

This compound exhibits its biological activity through interactions with specific molecular targets within cells. The isoindolinone structure allows for binding to various enzymes and receptors, potentially modulating their activity. This modulation can lead to alterations in cellular signaling pathways, influencing processes such as apoptosis, cell proliferation, and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance:

- Cell Line Studies : Research has shown that derivatives of isoindolinones can induce apoptosis in cancer cell lines by activating caspase pathways. These compounds have demonstrated effectiveness against various types of cancer, including breast and prostate cancer.

- Mechanistic Insights : The mechanism involves the inhibition of specific oncogenic pathways and the induction of cell cycle arrest, particularly at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit the growth of several bacterial strains:

- In Vitro Testing : this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antiviral Activity

Emerging research indicates potential antiviral effects:

- Mechanism Exploration : The compound may interfere with viral replication processes by inhibiting viral enzymes or altering host cell responses to infection .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | Structure | Antimicrobial, Anticancer |

| Indole Derivatives | Structure | Anticancer, Antiviral |

This table illustrates that while many compounds share similar biological activities, the specific structural features of this compound may confer unique advantages in terms of potency or selectivity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of isoindolinone derivatives revealed that this compound exhibited superior cytotoxicity against MCF-7 breast cancer cells compared to other derivatives tested. The IC50 value was found to be significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.